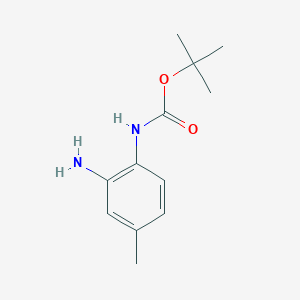

tert-Butyl (2-amino-4-methylphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPUCPSCDSDLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655794 | |

| Record name | tert-Butyl (2-amino-4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-81-5 | |

| Record name | tert-Butyl (2-amino-4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885270-81-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl (4-amino-2-methylphenyl)carbamate: A Key Intermediate in Modern Oncology

Introduction: The Unseen Architect in Targeted Cancer Therapy

In the landscape of modern drug development, particularly in the realm of targeted cancer therapies, the strategic importance of key molecular intermediates cannot be overstated. These compounds, while not the final therapeutic agents themselves, are the crucial building blocks upon which complex and life-saving drugs are constructed. One such pivotal molecule is tert-butyl (4-amino-2-methylphenyl)carbamate . This technical guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its properties, synthesis, and critical role in the synthesis of advanced pharmaceutical agents. While seemingly a simple substituted aniline, its unique structural features make it an indispensable component in the synthesis of third-generation tyrosine kinase inhibitors (TKIs), most notably Osimertinib (AZD9291), a frontline treatment for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] This guide will delve into the causality behind its utility, providing not just data, but field-proven insights into its handling and application.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a research and development setting. This section outlines the key identifiers and characteristics of tert-butyl (4-amino-2-methylphenyl)carbamate.

| Property | Value | Source(s) |

| CAS Number | 325953-40-0 | [2] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [2] |

| Molecular Weight | 222.28 g/mol | [2] |

| Appearance | Solid (form may vary) | General observation |

| Boiling Point | 346.5±25.0 °C (Predicted) | [3] |

| Density | 1.115±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethanol; slightly soluble in water. | [4] |

| pKa | 5.31±0.10 (Predicted) | [3] |

InChI and SMILES Identifiers:

-

InChI: InChI=1S/C12H18N2O2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)[2]

-

SMILES: CC1=C(C=CC(=C1)N)NC(=O)OC(C)(C)C[2]

The Cornerstone of Synthesis: The Boc Protecting Group

The utility of tert-butyl (4-amino-2-methylphenyl)carbamate is intrinsically linked to the properties of the tert-butoxycarbonyl (Boc) protecting group. In the multi-step synthesis of complex molecules like Osimertinib, it is often necessary to selectively react one functional group in the presence of others. The Boc group serves as a temporary shield for an amine, preventing it from undergoing unwanted reactions.

The choice of the Boc group is a strategic one, guided by the following principles:

-

Stability: The Boc group is robust and stable under a wide range of reaction conditions, particularly those involving nucleophiles and bases.[5] This allows for chemical transformations to be carried out on other parts of the molecule without premature deprotection of the amine.

-

Orthogonality: The Boc group is acid-labile, meaning it can be removed under acidic conditions that do not affect other common protecting groups.[6] This orthogonality is crucial for selective deprotection in a multi-step synthesis.

-

Clean Deprotection: Removal of the Boc group typically proceeds with the formation of gaseous byproducts (isobutylene and carbon dioxide), which simplifies purification of the desired amine.[7]

Synthesis of tert-Butyl (4-amino-2-methylphenyl)carbamate: A Practical Approach

The synthesis of tert-butyl (4-amino-2-methylphenyl)carbamate can be approached through several well-established organic chemistry transformations. The two primary strategies involve either the direct Boc-protection of the corresponding diamine or the reduction of a nitro-group precursor followed by Boc-protection.

Method 1: Direct Boc Protection of 2-Methyl-1,4-phenylenediamine

This is the most direct approach, where one of the amino groups of 2-methyl-1,4-phenylenediamine is selectively protected with di-tert-butyl dicarbonate (Boc₂O). The selectivity for mono-protection over di-protection is a critical consideration and is often controlled by stoichiometry and reaction conditions.

Reaction Scheme:

A schematic of the direct Boc protection of 2-methyl-1,4-phenylenediamine.

Experimental Protocol (Representative):

-

Dissolution: Dissolve 2-methyl-1,4-phenylenediamine in a suitable aprotic solvent such as acetonitrile.

-

Base Addition: Add a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP), to the solution.[6]

-

Boc₂O Addition: Slowly add one equivalent of di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired tert-butyl (4-amino-2-methylphenyl)carbamate.[8]

Method 2: Reduction of a Nitro Precursor

Reaction Scheme:

A schematic of the reduction of a nitro precursor to afford the target compound.

Experimental Protocol (Representative):

-

Precursor Synthesis: The starting material, tert-butyl (2-methyl-4-nitrophenyl)carbamate, is first synthesized by the Boc protection of 2-methyl-4-nitroaniline.

-

Reduction Setup: To a solution of the nitro-carbamate in a mixture of solvents such as tetrahydrofuran (THF), methanol (MeOH), and water, add a reducing agent. A common and effective system is iron powder in the presence of ammonium chloride.[3]

-

Reaction Conditions: The reaction mixture is heated (e.g., to 50 °C) and stirred for several hours under an inert atmosphere (e.g., nitrogen).[3]

-

Reaction Monitoring: The progress of the reduction is monitored by TLC or LC-MS.

-

Workup: After the reaction is complete, the mixture is cooled and filtered to remove the solid iron residues. The filtrate is then extracted with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated to yield the crude product, which can be further purified if necessary.[3]

Application in Drug Development: The Synthesis of Osimertinib

The primary and most significant application of tert-butyl (4-amino-2-methylphenyl)carbamate is as a key building block in the synthesis of Osimertinib (AZD9291).[1] Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer in patients with specific EGFR mutations.[1]

The role of tert-butyl (4-amino-2-methylphenyl)carbamate in this synthesis is to introduce the substituted aniline moiety that is crucial for the drug's binding to the EGFR active site. The Boc-protected amine allows for the subsequent coupling reactions to form the core structure of Osimertinib, with the Boc group being removed at a later stage to reveal the free amine.

Simplified Synthetic Workflow:

A simplified workflow illustrating the role of tert-butyl (4-amino-2-methylphenyl)carbamate in the synthesis of Osimertinib.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with tert-butyl (4-amino-2-methylphenyl)carbamate. The following information is a summary of the known hazards and recommended safety measures.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion: A Small Molecule with a Large Impact

tert-Butyl (4-amino-2-methylphenyl)carbamate is a prime example of a molecule whose significance is defined by its role in enabling the creation of more complex and life-saving technologies. Its carefully designed structure, featuring a strategically placed Boc-protecting group, makes it an invaluable tool for medicinal chemists and process development scientists. As targeted therapies like Osimertinib continue to revolutionize cancer treatment, the demand for and understanding of such key intermediates will only grow in importance. This guide has aimed to provide a comprehensive and practical overview of this critical compound, empowering researchers to utilize it effectively and safely in their pursuit of the next generation of innovative medicines.

References

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]

-

Tert-butyl n-(4-amino-2-methylphenyl)carbamate (C12H18N2O2). PubChem. Available at: [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available at: [Link]

-

Synthesis of t-butyl (2-aminoethyl)carbamate. PrepChem.com. Available at: [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available at: [Link]

-

(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]

-

Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate | C13H20N2O2 | CID 28309106. PubChem. Available at: [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Available at: [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

-

tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. PubChem. Available at: [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

-

tert-butyl N-[[3-[(4-methoxyphenyl)amino]phenyl]methyl]carbamate. ChemBK. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - Tert-butyl n-(4-amino-2-methylphenyl)carbamate (C12H18N2O2) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate | C13H20N2O2 | CID 62302683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl (4-amino-2-fluorophenyl)carbamate | C11H15FN2O2 | CID 22714997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (2-amino-4-methylphenyl)carbamate

Introduction: A Key Intermediate in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic use of protecting groups is paramount for the successful synthesis of complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands out for its robustness and predictable reactivity. This guide provides an in-depth examination of tert-butyl (2-amino-4-methylphenyl)carbamate, a key bifunctional building block. Its structure, featuring a Boc-protected aniline and a free primary amine on a substituted phenyl ring, makes it a valuable intermediate for the synthesis of a wide array of heterocyclic compounds, active pharmaceutical ingredients (APIs), and functional materials.

Understanding the physicochemical properties of this intermediate is not merely an academic exercise; it is a critical necessity for process optimization, formulation development, and ensuring the quality and stability of the final product. For researchers, scientists, and drug development professionals, a thorough grasp of its solubility, stability, and thermal behavior is essential for designing efficient synthetic routes, developing robust analytical methods, and ensuring reliable storage and handling. This document serves as a technical resource, consolidating known data, providing field-proven experimental protocols, and offering expert insights into the practical application of this versatile molecule.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. The structural and identifying information for tert-butyl (2-amino-4-methylphenyl)carbamate is summarized below. It is important to distinguish this isomer from its structural relatives, such as the 3-amino or 4-amino isomers, as their physicochemical properties can differ significantly.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-(2-amino-4-methylphenyl)carbamate | N/A |

| Synonyms | N-Boc-4-methyl-1,2-phenylenediamine | N/A |

| CAS Number | Not explicitly found for this specific isomer. | N/A |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)N)NC(=O)OC(C)(C)C | [1] |

| InChI Key | HSZKDVSZYCRBEC-UHFFFAOYSA-N | [1] |

Note: While a specific CAS number for the title compound was not located, its identity is defined by its IUPAC name and structure.

Core Physicochemical Properties

The physicochemical properties of an intermediate dictate its behavior in both reaction and formulation contexts. The data presented here is a synthesis of computed values and experimental data from closely related analogs, providing a robust profile for practical application.

| Property | Value / Observation | Method / Source | Significance in Drug Development |

| Appearance | Expected to be a solid at room temperature. | Based on analogs[2] | Affects handling, dissolution rate, and formulation (e.g., for solid dosage forms). |

| Melting Point | Estimated range: 100-115 °C | Based on analogs like tert-butyl (2-aminophenyl)carbamate (109-111 °C)[2] | A key indicator of purity. A sharp melting range is desired. Affects drying and milling processes. |

| Boiling Point | > 300 °C (Predicted) | N/A | High boiling point suggests low volatility. Important for high-temperature reactions and purification by distillation is not feasible. |

| Solubility | Aqueous: Sparingly soluble. Organic: Soluble in polar organic solvents like Methanol, Ethanol, DMSO, THF, and Chlorinated Solvents. | General knowledge of Boc-protected anilines. | Critical for selecting appropriate reaction solvents, crystallization conditions, and purification methods. Poor aqueous solubility can impact workup procedures. |

| pKa | Not available. The free amine is basic, while the carbamate nitrogen is non-basic. | N/A | Influences solubility at different pH values and the selection of appropriate extraction and chromatographic conditions. |

| LogP (XLogP3-AA) | 2.0 (Predicted for isomer) | PubChem[1] | Indicates moderate lipophilicity, which affects solubility in organic vs. aqueous phases and has implications for membrane permeability in biological systems. |

Stability Profile: The Achilles' Heel of the Boc Group

The utility of the Boc group is intrinsically linked to its conditional lability. A comprehensive understanding of its stability is crucial to prevent unintended deprotection during synthesis, purification, and storage.

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly and quantitatively remove the Boc group, liberating the free amine, carbon dioxide, and isobutylene.[4] This sensitivity necessitates the avoidance of acidic environments unless deprotection is the desired outcome. Even mild acidic conditions or prolonged exposure to silica gel during chromatography can lead to partial deprotection.

-

Basic Conditions: The carbamate linkage is generally stable to a wide range of basic conditions, including aqueous hydroxides and alkoxides.[5] This orthogonality to base-labile protecting groups (e.g., Fmoc) is a cornerstone of modern synthetic strategy.

-

Thermal Stability: While generally stable at ambient temperatures, tert-butyl carbamates can undergo thermolytic cleavage at elevated temperatures (typically >100-150 °C).[6] This property is important to consider during high-temperature reactions or when drying the material.

-

Storage Recommendations: For long-term stability, tert-butyl (2-amino-4-methylphenyl)carbamate should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[7] This minimizes the risk of degradation from atmospheric moisture, acid vapors, and light.

Synthetic Workflow: Selective Amine Protection

The synthesis of tert-butyl (2-amino-4-methylphenyl)carbamate typically involves the selective mono-Boc protection of the corresponding diamine, 4-methyl-1,2-phenylenediamine. The key to selectivity lies in exploiting the differential nucleophilicity of the two amino groups or by using controlled stoichiometry of the protecting agent.

Caption: Synthetic pathway for tert-butyl (2-amino-4-methylphenyl)carbamate.

Experimental Protocols for Characterization

The following protocols are standardized methods for determining the key physicochemical properties of intermediates like tert-butyl (2-amino-4-methylphenyl)carbamate.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible determination of the melting point and enthalpy of fusion, which are critical indicators of purity.[8][9] Unlike visual methods, DSC is objective and provides quantitative data on thermal events.[10]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 150 °C) at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min).[9]

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion. A broad melting peak can indicate the presence of impurities.[8]

Equilibrium Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11][12] This data is essential for designing crystallization processes and for pre-formulation studies.

Methodology:

-

Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent (e.g., water, methanol, ethyl acetate). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Purity and Identity Confirmation by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of chemical intermediates and confirming their identity against a reference standard.[14][15][16]

Methodology:

-

Chromatographic System: A standard reverse-phase HPLC system with a C18 column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid, is a good starting point.

-

Example Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.

-

Injection and Detection: Inject 5-10 µL of the sample solution and monitor the eluent with a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Data Analysis: The purity is assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time can be used for identification when compared to a known reference standard. For absolute confirmation, the HPLC can be coupled to a mass spectrometer (LC-MS) to verify the molecular weight of the peak.[17]

Conclusion

Tert-butyl (2-amino-4-methylphenyl)carbamate is a strategically important building block whose effective use hinges on a detailed understanding of its physicochemical properties. This guide has provided a comprehensive overview of its chemical identity, solubility, stability, and key characterization parameters. The experimental protocols detailed herein offer robust, field-tested methods for researchers to validate the quality and behavior of this and similar intermediates. By leveraging this knowledge, scientists and developers can streamline synthetic processes, mitigate risks associated with instability, and ultimately accelerate the path from laboratory research to innovative new products.

References

- Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.

- U.S. Environmental Protection Agency. (n.d.). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).

- U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Chemsrc. (2025). tert-butyl N-[2-amino-1-(2-fluoro-4-methylphenyl)ethyl]carbamate.

- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

- Supporting Information. (n.d.). General procedure for the synthesis of N-Boc-amines.

- U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.

- Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

- IntechOpen. (n.d.). Practical Aspects of Solubility Determination in Pharmaceutical Preformulation.

- WuXi AppTec. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.

- Sigma-Aldrich. (n.d.). tert-Butyl (2-aminophenyl)carbamate.

- BLD Pharm. (n.d.). 146651-75-4|tert-Butyl (2-aminophenyl)carbamate.

- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 13C NMR spectrum.

- National Center for Biotechnology Information. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides.

- Guidechem. (n.d.). tert-butyl N-[2-amino-4-cyano-5-[methyl(propyl)amino]phenyl]carbamate.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.

-

Chemistry For Everyone. (2025). How Does DSC Measure Melting Point (Tm)?. Retrieved from [Link]

-

Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

- Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.

- World Health Organization. (n.d.). Annex 4: Guidance on biowaiver.

- PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate.

- NIST. (n.d.). tert-Butyl carbamate.

- PubChem. (n.d.). tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate.

-

Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.

- Guidechem. (n.d.). TERT-BUTYL 4-AMINO-2-FLUOROPHENYLCARBAMATE 220913-43-9 wiki.

- PrepChem.com. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate.

- SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

- U.S. Pharmacopeia. (n.d.). <891> Thermal Analysis.

- Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.

- PubChemLite. (n.d.). Tert-butyl n-(4-amino-2-methylphenyl)carbamate.

- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5)IR1.

- Sigma-Aldrich. (n.d.). tert-Butyl-N-(2-methylphenyl)carbamate.

- Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.

- National Center for Biotechnology Information. (n.d.). Tert-butyl m-tolylcarbamate.

- ChemicalBook. (n.d.). tert-Butyl carbazate(870-46-2) 1H NMR spectrum.

- Ambeed.com. (n.d.). 220298-96-4 | tert-Butyl N-[4-(aminomethyl)phenyl]carbamate.

Sources

- 1. PubChemLite - Tert-butyl n-(4-amino-2-methylphenyl)carbamate (C12H18N2O2) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tert-Butyl (2-aminophenyl)carbamate | 146651-75-4 [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scielo.br [scielo.br]

- 10. drugfuture.com [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. epa.gov [epa.gov]

- 16. epa.gov [epa.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Structure Elucidation of tert-Butyl (2-amino-4-methylphenyl)carbamate

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, aromatic amines and their derivatives serve as foundational scaffolds for a vast array of pharmacologically active molecules. Tert-butyl (2-amino-4-methylphenyl)carbamate is a key intermediate, valued for its dual functionality: a primary amine group amenable to further derivatization and a Boc-protected amine that allows for regioselective synthesis. The precise and unambiguous confirmation of its chemical structure is a non-negotiable prerequisite for its use in regulated synthetic pathways.

This technical guide provides a comprehensive, multi-technique approach to the structure elucidation of tert-Butyl (2-amino-4-methylphenyl)carbamate. Moving beyond a simple recitation of data, this document details the causal logic behind the analytical strategy, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a self-validating case for the molecular structure. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for structural verification.

Molecular Structure Overview

The hypothesized structure for tert-Butyl (2-amino-4-methylphenyl)carbamate is presented below. The systematic numbering will be used as a reference throughout the subsequent spectroscopic analysis.

Figure 1: Hypothesized structure of tert-Butyl (2-amino-4-methylphenyl)carbamate.

-

Molecular Formula: C₁₂H₁₈N₂O₂

-

Molecular Weight: 222.28 g/mol

-

IUPAC Name: tert-butyl N-(2-amino-4-methylphenyl)carbamate[1]

Integrated Spectroscopic Analysis: A Triad of Evidence

The structure elucidation of an organic molecule is akin to solving a puzzle. Each piece of spectroscopic data provides unique clues, and only by assembling them in a logical, self-consistent manner can the full picture be revealed. Our strategy relies on a triad of core analytical techniques, each interrogating different aspects of the molecular architecture.

Figure 2: The integrated workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry provides the foundational data points: the molecular weight and, through high-resolution analysis, the elemental composition. For our target compound, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which maximizes the probability of observing the intact molecular ion.

-

Expected Molecular Ion: A prominent peak at m/z = 223.14 [M+H]⁺ is anticipated. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₂H₁₉N₂O₂ for the protonated species.

-

Causality of Fragmentation: The tert-butoxycarbonyl (Boc) protecting group is known to produce highly characteristic fragmentation patterns under collision-induced dissociation (CID)[2][3]. The primary fragmentations are driven by the stability of the resulting carbocation or neutral loss.

-

Loss of Isobutylene (56 Da): A neutral loss of isobutylene via a six-membered ring transition state (a McLafferty-type rearrangement) is a hallmark of Boc groups, leading to a fragment at m/z = 167.1[4].

-

Loss of tert-Butyl radical (57 Da): Cleavage of the C-O bond can result in the loss of a tert-butyl radical, yielding a fragment at m/z = 166.1.

-

Loss of the entire Boc group (101 Da): Fragmentation can also lead to the loss of the entire Boc group, resulting in the 2-amino-4-methylaniline fragment at m/z = 122.1.

-

The observation of these specific mass shifts provides powerful evidence for the presence and location of the Boc protecting group.

Figure 3: Primary fragmentation pathways for the target molecule in MS/MS analysis.

Infrared Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and definitive "fingerprint" of the functional groups present.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Significance |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3500 (two bands) | The presence of two distinct bands in this region is characteristic of a primary (-NH₂) amine[5]. |

| Carbamate | N-H Stretch | ~3350 | A single, sharp band confirming the secondary amide-like N-H of the carbamate. |

| Alkyl | C-H Stretch | 2850 - 3000 | Confirms the presence of sp³ hybridized C-H bonds from the methyl and tert-butyl groups. |

| Carbamate | C=O Stretch | ~1700 - 1720 | This is a critical, strong, and sharp absorption that provides definitive evidence for the carbamate carbonyl group[5][6]. |

| Aromatic Ring | C=C Stretch | 1500 - 1620 | Multiple sharp bands indicative of the benzene ring. |

| Carbamate | C-O Stretch | 1250 & 1050 | Strong bands confirming the C-O linkages within the carbamate functional group. |

The combination of two N-H stretching bands for the primary amine and a strong carbonyl absorption around 1710 cm⁻¹ is a powerful diagnostic tool that confirms the key functional groups required by the proposed structure.

NMR Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed picture of the molecular structure, mapping the carbon framework and the precise environment and connectivity of each proton.

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration | Rationale for Assignment |

| Boc (C10, C11, C12) | Singlet | 1.5 | 9H | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons, resulting in a large, sharp singlet[7][8]. |

| Methyl (C7) | Singlet | 2.2 | 3H | The methyl protons are attached to the aromatic ring and do not couple with other protons. |

| Amine (N2) | Broad Singlet | 3.5 - 4.5 | 2H | Amine protons often appear as a broad signal due to exchange and quadrupole effects. Its chemical shift is solvent-dependent. |

| Aromatic (H3) | Doublet (d) | 6.6 | 1H | This proton is coupled only to H5 (meta-coupling, J ≈ 2 Hz). |

| Aromatic (H5) | Doublet of Doublets (dd) | 6.7 | 1H | Coupled to H6 (ortho-coupling, J ≈ 8 Hz) and H3 (meta-coupling, J ≈ 2 Hz). |

| Aromatic (H6) | Doublet (d) | 6.9 | 1H | Coupled only to H5 (ortho-coupling, J ≈ 8 Hz). |

| Carbamate (N1) | Singlet | 8.0 - 8.5 | 1H | The carbamate N-H proton typically appears as a sharp singlet at a downfield chemical shift due to the electron-withdrawing nature of the carbonyl group. |

Note: Chemical shifts are predicted for CDCl₃ and may vary slightly.

The ¹³C NMR spectrum reveals the number of unique carbon environments, providing a map of the carbon skeleton.

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Rationale for Assignment |

| Methyl (C7) | ~20 | Typical chemical shift for an sp³ methyl carbon attached to an aromatic ring. |

| tert-Butyl Methyls (C10, C11, C12) | ~28 | Characteristic upfield signal for the three equivalent methyl carbons of the Boc group[7]. |

| tert-Butyl Quaternary (C9) | ~80 | Diagnostic downfield shift for the quaternary sp³ carbon bonded to oxygen in the Boc group[7]. |

| Aromatic (C1, C3, C4, C5, C6) | 115 - 145 | Six distinct signals are expected in the aromatic region, with their specific shifts influenced by the electronic effects of the three different substituents. |

| Carbamate Carbonyl (C8) | ~153 | The carbonyl carbon of the carbamate group is highly deshielded and appears significantly downfield, providing unambiguous evidence for this functional group[7]. |

Experimental Protocols

To ensure reproducibility and data integrity, the following standardized protocols should be employed.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.

-

Acquisition Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: m/z 50 - 500

-

Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions.

-

-

Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use it to calculate the elemental composition. Analyze the MS/MS spectrum to identify key fragments corresponding to the loss of 56, 57, and 101 Da.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (co-added)

-

-

Data Analysis: Collect a background spectrum of the clean ATR crystal before analyzing the sample. Identify and label the key vibrational bands as detailed in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Integrate the ¹H signals and analyze the splitting patterns. Correlate the observed ¹H and ¹³C signals to the proposed structure.

Conclusion

The structural elucidation of tert-Butyl (2-amino-4-methylphenyl)carbamate is achieved through a logical and systematic integration of orthogonal analytical techniques. Mass spectrometry establishes the correct molecular weight (222.28 g/mol ) and formula (C₁₂H₁₈N₂O₂) while revealing fragmentation patterns characteristic of a Boc-protecting group. Infrared spectroscopy confirms the presence of all key functional groups: a primary amine, a secondary carbamate N-H, and a carbamate carbonyl. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the molecule, confirming the 1,2,4-substitution pattern on the aromatic ring and the precise location of the methyl and Boc-amino substituents. Each technique provides a layer of evidence that, when combined, creates an unassailable, self-validating confirmation of the target structure.

References

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available at: [Link]

-

Supporting Information for "A mild, efficient and selective synthesis of N-Boc protected amines and amino acids". Available at: [Link]

-

FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). ResearchGate. Available at: [Link]

-

SUPPORTING INFORMATION for "A highly efficient and reusable heterogeneous catalyst of magnetic nanoparticles supported copper(II) for the synthesis of carbamates". The Royal Society of Chemistry. Available at: [Link]

-

An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. National Institutes of Health. Available at: [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. ACS Publications. Available at: [Link]

-

tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. PubChem. Available at: [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. Available at: [Link]

-

Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

-

tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]

-

(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]

-

ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate. Available at: [Link]

-

Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. Available at: [Link]

-

Tert-butyl m-tolylcarbamate. PubChem. Available at: [Link]

-

I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

-

tert-Butyl (4-aminophenyl)carbamate. PubChem. Available at: [Link]

-

5-(Boc-amino)-2-methylaniline. PubChem. Available at: [Link]

-

Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. Available at: [Link]

-

tert-Butyl (2-chloro-4-methylphenyl)carbamate. PubChem. Available at: [Link]

Sources

- 1. 5-(Boc-amino)-2-methylaniline | C12H18N2O2 | CID 24699786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. reddit.com [reddit.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

solubility of tert-butyl (2-amino-4-methylphenyl)carbamate in organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl (2-amino-4-methylphenyl)carbamate in Organic Solvents

Introduction: The Role of Solubility in Pharmaceutical Development

Tert-butyl (2-amino-4-methylphenyl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring both a protected amine (carbamate) and a free amine on an aromatic ring, makes it a versatile building block. The solubility of such intermediates is a critical parameter in drug development, influencing reaction kinetics, purification efficiency, and the overall feasibility of a synthetic route.[1][2] An understanding of its solubility profile in different organic solvents allows researchers to optimize process conditions, leading to higher yields and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of tert-butyl (2-amino-4-methylphenyl)carbamate.

Theoretical Principles Governing Solubility

The solubility of a compound is dictated by the intermolecular forces between the solute (tert-butyl (2-amino-4-methylphenyl)carbamate) and the solvent. The principle of "like dissolves like" is a fundamental concept. The structure of tert-butyl (2-amino-4-methylphenyl)carbamate possesses several key functional groups that influence its solubility:

-

Carbamate Group: This group has both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, contributing to its polarity.[3]

-

Amino Group (-NH2): The primary amine is a strong hydrogen bond donor and can significantly increase polarity.

-

Aromatic Ring: The phenyl ring is largely nonpolar and can engage in π-π stacking interactions.

-

tert-Butyl Group: This bulky, nonpolar alkyl group contributes to steric hindrance and increases the lipophilic character of the molecule.

-

Methyl Group: A small, nonpolar alkyl group that adds to the lipophilicity.

The interplay of these groups results in a molecule with moderate polarity. Its solubility will be highest in solvents that can effectively interact with these functional groups.

Factors Influencing Solubility

Several factors can influence the dissolution of tert-butyl (2-amino-4-methylphenyl)carbamate:

-

Solvent Polarity: Polar solvents will interact favorably with the carbamate and amino groups, while nonpolar solvents will have a greater affinity for the aromatic ring and alkyl groups.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

-

pH: In protic solvents, the basic amino group can be protonated, which would dramatically increase solubility in polar, acidic media. Conversely, in basic media, the carbamate N-H could potentially be deprotonated, altering solubility.[4]

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | High | These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar N-H groups of the carbamate and amine.[5] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors. The alkyl portion of the alcohols will interact with the nonpolar regions of the solute. |

| Nonpolar Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can interact with the aromatic ring and alkyl groups, but are less effective at solvating the highly polar amino and carbamate functionalities. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Favorable interactions with the phenyl ring of the solute may occur, but these solvents cannot effectively solvate the polar functional groups. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The large difference in polarity between the solute and these solvents will result in poor solubility. |

Experimental Determination of Solubility

Given the importance of precise solubility data, experimental determination is crucial. The following section outlines a robust protocol for measuring the thermodynamic solubility of tert-butyl (2-amino-4-methylphenyl)carbamate.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Measurement.

Step-by-Step Protocol: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[4]

Materials:

-

tert-Butyl (2-amino-4-methylphenyl)carbamate (solid)

-

Selected organic solvents (HPLC grade)

-

20 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of tert-butyl (2-amino-4-methylphenyl)carbamate of a known concentration in a suitable solvent (e.g., acetonitrile).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

-

Sample Preparation:

-

Add an excess amount of solid tert-butyl (2-amino-4-methylphenyl)carbamate to a series of 20 mL glass vials. An amount that is visibly in excess after equilibration is sufficient.

-

Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Secure the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration standards.

-

-

Analysis:

-

Analyze the calibration standards and the diluted samples by HPLC-UV at the wavelength of maximum absorbance for tert-butyl (2-amino-4-methylphenyl)carbamate.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Conclusion

Understanding the solubility of tert-butyl (2-amino-4-methylphenyl)carbamate is essential for its effective use in pharmaceutical synthesis. While specific data is sparse, a combination of theoretical principles and a robust experimental protocol, such as the shake-flask method outlined here, provides a clear path for researchers to obtain this critical information. The predicted solubility profile serves as a useful starting point for solvent selection, but should be confirmed by empirical measurement to ensure the development of efficient and scalable synthetic processes.

References

-

PubChem. tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. National Center for Biotechnology Information. [Link]

-

Solubility of Things. Carbamic acid. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

-

ResearchGate. Can CC (Cellulose Carbamate) be dissolved in any organic solvent?. [Link]

-

PubChem. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Università di Padova. Predicting drug solubility in organic solvents mixtures. [Link]

Sources

Spectral Data for tert-Butyl (2-amino-4-methylphenyl)carbamate: A Search for Definitive Characterization

An extensive search for experimental spectral data (¹H NMR, ¹³C NMR, Infrared Spectroscopy, and Mass Spectrometry) for the specific compound, tert-butyl (2-amino-4-methylphenyl)carbamate (CAS No. 182135-37-1), has revealed a significant gap in publicly available scientific literature and spectral databases. While comprehensive data exists for numerous structural isomers and related analogs, no definitive experimental spectra for the target molecule could be located.

This technical guide will address the challenges in sourcing this specific data and, as an alternative, will provide a detailed spectral analysis of a closely related and well-characterized compound, tert-butyl (2-aminophenyl)carbamate . This comparative approach will offer valuable insights into the expected spectral features of the target molecule and serve as a practical reference for researchers in the field.

The Challenge of Sourcing Specific Spectral Data

In drug development and chemical research, the precise structural elucidation of a molecule is paramount. Spectroscopic techniques provide the foundational data for this characterization. However, for novel or niche compounds, this information may not always be readily accessible. Our investigation encountered the following:

-

No Published Spectra: Despite searching chemical databases such as PubChem, ChemSpider, and spectral libraries including the Spectral Database for Organic Compounds (SDBS), no experimental ¹H NMR, ¹³C NMR, or IR spectra for tert-butyl (2-amino-4-methylphenyl)carbamate were found.

-

Data for Isomers: Abundant data is available for isomers, including tert-butyl (4-aminophenyl)carbamate[1][2] and tert-butyl (2-aminophenyl)carbamate[1]. While structurally similar, the positional difference of the methyl group significantly alters the electronic environment of the aromatic ring, leading to distinct and non-transferable NMR and IR data.

-

Predicted Data: PubChem lists an isomer, tert-butyl N-(4-amino-2-methylphenyl)carbamate, for which predicted mass spectrometry data is available[3]. However, predicted data is not a substitute for experimental verification in rigorous scientific applications.

Structural Analysis of tert-Butyl (2-amino-4-methylphenyl)carbamate

To understand the expected spectral characteristics, a preliminary analysis of the molecule's structure is essential.

Figure 1. Structure of tert-Butyl (2-amino-4-methylphenyl)carbamate.

Key Structural Features Influencing Spectra:

-

Aromatic Protons: The benzene ring contains three protons with distinct chemical environments due to the differing electronic effects of the amino, carbamate, and methyl groups. This would be expected to produce a complex splitting pattern in the ¹H NMR spectrum.

-

Amine and Amide Protons: The protons on the amino (-NH₂) and carbamate (-NH) groups are exchangeable and would appear as broad singlets in the ¹H NMR spectrum. Their positions would be sensitive to solvent and concentration.

-

Methyl and tert-Butyl Protons: The methyl group attached to the ring and the nine equivalent protons of the tert-butyl group would each produce a sharp singlet in the ¹H NMR spectrum.

-

Aromatic Carbons: The ¹³C NMR spectrum would show distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.

-

Functional Group Vibrations (IR): The IR spectrum would be characterized by N-H stretching vibrations from the amine and carbamate, a strong C=O stretch from the carbamate, and C-N and C-O stretching bands.

-

Mass Spectrometry Fragmentation: The molecular ion peak would be expected, along with characteristic fragmentation patterns such as the loss of the tert-butyl group or the entire tert-butoxycarbonyl group.

Comparative Spectral Analysis: tert-Butyl (2-aminophenyl)carbamate

As a proxy, we will analyze the known spectral data for tert-butyl (2-aminophenyl)carbamate, which lacks the 4-methyl substituent.

¹H and ¹³C NMR Data for tert-Butyl (2-aminophenyl)carbamate[1]

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic | 7.25 | d | 8 | 1H |

| Aromatic | 7.01 | m | 1H | |

| Aromatic | 6.80 | m | 2H | |

| NH (Carbamate) | 6.22 | bs | 1H | |

| NH₂ (Amine) | 3.72 | bs | 2H | |

| tert-Butyl | 1.51 | s | 9H |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (ppm) | Assignment |

| C=O (Carbamate) | 153.94 | Carbonyl Carbon |

| Aromatic | 139.18 | C-NH₂ |

| Aromatic | 126.20 | CH |

| Aromatic | 125.09 | CH |

| Aromatic | 124.79 | C-NH(Boc) |

| Aromatic | 120.13 | CH |

| Aromatic | 117.98 | CH |

| O-C(CH₃)₃ | 80.67 | Quaternary C (tert-Butyl) |

| O-C(C H₃)₃ | 28.34 | Methyl C (tert-Butyl) |

Interpretation:

The ¹H NMR spectrum of tert-butyl (2-aminophenyl)carbamate shows a complex multiplet region for the aromatic protons, as expected for a disubstituted benzene ring. The broad singlets for the NH and NH₂ protons are characteristic. The large singlet at 1.51 ppm integrating to 9 protons is the unmistakable signal for the tert-butyl group.

In the ¹³C NMR spectrum, the downfield signal at 153.94 ppm corresponds to the carbonyl carbon of the carbamate. The aromatic carbons span a range of chemical shifts reflecting the electron-donating effects of the amino and carbamate groups.

Expected Differences for tert-Butyl (2-amino-4-methylphenyl)carbamate:

-

¹H NMR: The addition of a methyl group at the 4-position would simplify the aromatic region's splitting pattern due to higher symmetry. A new singlet for the methyl protons would appear around 2.2-2.4 ppm. The chemical shifts of the remaining aromatic protons would also be altered.

-

¹³C NMR: A new signal for the methyl carbon would be present around 20-22 ppm. The chemical shifts of the aromatic carbons, particularly the carbon bearing the methyl group (C4) and its ortho and para carbons, would be shifted.

-

IR Spectroscopy: The fundamental absorptions would be similar to the 2-amino analog. Key bands would include N-H stretches (typically 3200-3500 cm⁻¹), the C=O stretch of the carbamate (around 1700-1730 cm⁻¹), and C-H stretches of the aromatic ring and alkyl groups.

-

Mass Spectrometry: The molecular weight of tert-butyl (2-amino-4-methylphenyl)carbamate is 222.28 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 222. A prominent peak at m/z = 166 would correspond to the loss of isobutylene (56 Da), and a peak at m/z = 122 would result from the loss of the entire tert-butoxy group (100 Da).

Recommended Experimental Protocol for Spectral Acquisition

For researchers synthesizing tert-butyl (2-amino-4-methylphenyl)carbamate, the following standard protocols are recommended for acquiring the necessary spectral data.

Figure 2. Workflow for Spectral Characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

- Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Include standard experiments such as DEPT-135 to aid in carbon assignment.

2. Infrared (IR) Spectroscopy:

- Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

- Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

- Acquisition: Analyze using a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.

Conclusion

While a definitive set of experimental spectra for tert-butyl (2-amino-4-methylphenyl)carbamate is not currently available in the public domain, a robust analysis can be guided by the principles of spectroscopy and comparison with closely related, well-documented molecules like tert-butyl (2-aminophenyl)carbamate. The addition of the 4-methyl group is predicted to induce specific, identifiable changes in the NMR, IR, and MS spectra. For any researcher working with this compound, empirical acquisition of this data is a critical step for unambiguous structural verification and for contributing valuable information to the broader scientific community.

References

-

tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem. National Center for Biotechnology Information. [Link]

-

tert-Butyl n-(4-amino-2-methylphenyl)carbamate (C12H18N2O2) - PubChemLite. PubChemLite. [Link]

-

Supporting Information for "A mild and efficient method for the synthesis of carbamates from alcohols, amines and phenols with potassium carbonate". (This is a representative type of source where such data is often found, though the specific target compound was not in this particular file). [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl (2-amino-4-methylphenyl)carbamate

Foreword: The Strategic Importance of Selectively Protected Diamines in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the strategic manipulation of molecular architecture is paramount to the successful development of novel therapeutics. Aryl diamines, in particular, represent a privileged structural motif, serving as a versatile scaffold for the construction of a diverse array of biologically active molecules. However, the inherent reactivity of the dual amino functionalities often necessitates a nuanced approach to their synthetic utilization. The ability to selectively protect one amine while leaving the other available for further elaboration is a critical enabling tool for the medicinal chemist.

This guide provides a comprehensive technical overview of the synthesis and characterization of tert-butyl (2-amino-4-methylphenyl)carbamate, a key intermediate in the synthesis of various pharmacologically relevant compounds, including kinase inhibitors.[1] We will delve into the underlying principles of selective N-Boc protection, provide a detailed, field-tested experimental protocol, and offer a thorough guide to the analytical techniques required to unequivocally confirm the structure and purity of the target compound. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

I. The Synthetic Challenge: Differentiating Reactivity in 4-Methyl-1,2-phenylenediamine

The synthesis of tert-butyl (2-amino-4-methylphenyl)carbamate commences with the commercially available starting material, 4-methyl-1,2-phenylenediamine. The primary synthetic hurdle lies in the selective acylation of one of the two amino groups. Due to the subtle differences in the electronic environment of the two amines, achieving high selectivity can be challenging. The amino group at the 2-position is ortho to the methyl group, which may exert a modest steric and electronic effect, but generally, the reactivities of the two amines are comparable.

To address this, a common and effective strategy involves the transient and selective deactivation of one amino group by protonation. By employing a stoichiometric amount of a proton source, one of the amino groups can be converted into its corresponding ammonium salt, rendering it significantly less nucleophilic. The remaining free amine can then be selectively acylated with di-tert-butyl dicarbonate (Boc₂O).

An elegant and practical method for achieving this selective protonation is the in situ generation of one equivalent of hydrochloric acid from the reaction of a chlorosilane, such as chlorotrimethylsilane (Me₃SiCl), with a protic solvent like methanol. This approach avoids the use of corrosive gaseous HCl and allows for precise control over the stoichiometry of the acid.

II. A Step-by-Step Guide to the Synthesis of tert-butyl (2-amino-4-methylphenyl)carbamate

This section provides a detailed experimental protocol for the selective mono-Boc protection of 4-methyl-1,2-phenylenediamine. The causality behind each step is explained to provide a deeper understanding of the process.

Reaction Scheme

Caption: Synthetic route to tert-butyl (2-amino-4-methylphenyl)carbamate.

Experimental Protocol

Materials and Reagents:

-

4-Methyl-1,2-phenylenediamine

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Dissolution and Cooling: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C in an ice-water bath.

-

In Situ Generation of HCl and Selective Protonation: Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. The reaction of Me₃SiCl with methanol generates one equivalent of HCl, which selectively protonates one of the amino groups of the diamine. Stir the reaction mixture at 0 °C for 30 minutes.

-

Boc Protection: To the reaction mixture, add triethylamine (1.1 eq) to neutralize the ammonium salt and to act as a base for the subsequent reaction. Then, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a minimal amount of methanol dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion of the reaction, remove the methanol under reduced pressure. To the residue, add dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted Boc₂O and acidic byproducts. Separate the organic layer and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product are combined and concentrated under reduced pressure to yield tert-butyl (2-amino-4-methylphenyl)carbamate as a solid.

III. Comprehensive Characterization of the Synthesized Product

Unequivocal characterization of the synthesized tert-butyl (2-amino-4-methylphenyl)carbamate is crucial to ensure its purity and structural integrity before its use in subsequent synthetic steps. This section outlines the expected outcomes from various analytical techniques.

Workflow for Product Characterization

Sources

The Sourcing and Synthesis of 4-Methyl-2-nitroaniline: A Technical Guide for Chemical Researchers and Pharmaceutical Professionals

Introduction: The Strategic Importance of 4-Methyl-2-nitroaniline in Synthesis

4-Methyl-2-nitroaniline (CAS 89-62-3), also known as 2-nitro-p-toluidine, is a pivotal chemical intermediate whose utility spans from the synthesis of vibrant azo dyes to its emerging role as a foundational scaffold in medicinal chemistry.[1] Its molecular architecture, featuring an aromatic ring activated by an amino group and deactivated by a nitro group, presents a versatile platform for a variety of chemical transformations. For researchers and drug development professionals, a comprehensive understanding of its commercial availability, synthesis, and impurity profile is not merely a matter of procurement but a critical step in ensuring the reproducibility, safety, and success of their research and development endeavors. This guide provides an in-depth technical overview of 4-methyl-2-nitroaniline, offering field-proven insights into its sourcing, synthesis, and analytical validation.

Part 1: Commercial Availability and Procurement

4-Methyl-2-nitroaniline is readily available from a range of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. The typical purity offered commercially is ≥98%, with higher purity grades also available. When procuring this starting material, especially for pharmaceutical applications, a thorough review of the supplier's Certificate of Analysis (CoA) is paramount to understand the impurity profile and ensure batch-to-batch consistency.

| Supplier | Product Number (Example) | Purity Specification | Available Quantities |

| Sigma-Aldrich | M59602 | 98% | 1 g, 100 g |

| Thermo Scientific (Alfa Aesar) | A13666 | 98+% | 25 g, 100 g, 500 g |

| TCI America | N0114 | >98.0% (GC) | 25 g, 500 g |

| Jay Finechem | JFC-MNPT | High Purity | Bulk Orders |

| NINGBO INNO PHARMCHEM | N/A | ≥98% | Quote on Request |

This table is illustrative and not exhaustive. Researchers should always verify current product specifications and availability with the supplier.

Part 2: A Comparative Analysis of Synthetic Routes

The efficient synthesis of 4-methyl-2-nitroaniline is crucial for its cost-effective provision. The primary industrial synthesis routes commence from p-toluidine (4-methylaniline), involving a three-step process: protection of the amino group, nitration, and deprotection. The choice of protecting group and nitrating agent significantly influences the yield, purity, and environmental impact of the synthesis.

Route 1: The Acetanilide Pathway

This is the most common and well-established route.

-

Acetylation: p-Toluidine is reacted with acetic anhydride to form N-(4-methylphenyl)acetamide. This step protects the amino group from oxidation during nitration and directs the nitration to the ortho position.

-

Nitration: The resulting acetanilide is nitrated using a mixture of nitric acid and sulfuric acid. The acetyl group's ortho-directing effect favors the formation of 4-methyl-2-nitro-N-acetyl-aniline.

-

Hydrolysis: The acetyl group is removed by acid or base hydrolysis to yield 4-methyl-2-nitroaniline.[2]

Causality: The acetylation step is critical for regioselectivity. The bulky acetyl group sterically hinders nitration at the ortho position to some extent, but its electronic effect as an ortho, para-director is dominant, leading to the desired 2-nitro isomer as the major product.[3]

Route 2: The Sulfonamide Pathway

An alternative approach involves using a sulfonyl protecting group.

-

Sulfonylation: p-Toluidine is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form the corresponding tosylamide.

-

Nitration: The protected intermediate is then nitrated.

-

Hydrolysis: The tosyl group is removed under acidic conditions to give the final product.

Causality: This route can sometimes offer higher yields and cleaner reactions compared to the acetanilide route, though it involves more expensive reagents.[4]

Green Chemistry and Scalability Considerations

Traditional nitration reactions using mixed nitric and sulfuric acids generate significant acidic waste, posing environmental and equipment corrosion challenges.[4] Newer, "greener" approaches are being explored, such as using solid acid catalysts or milder nitrating agents like tert-butyl nitrite with a copper catalyst.[4] For industrial scale-up, the use of continuous flow reactors for nitration is gaining traction. This technology offers superior heat and mass transfer, enhancing safety and improving selectivity and yield, thus minimizing the formation of unwanted isomers.[5]

Caption: Comparative workflow of 4-methyl-2-nitroaniline synthesis routes.

Part 3: Quality Control and Impurity Profiling

For drug development professionals, the adage "you are what you start with" is particularly salient. The impurity profile of a starting material can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Common Process-Related Impurities

The most common impurities in commercially available 4-methyl-2-nitroaniline stem from the synthesis process:

-

Unreacted Starting Material: p-Toluidine.

-

Positional Isomers: 4-Methyl-3-nitroaniline is the most common isomeric impurity, arising from nitration at the meta position.

-

Over-nitrated Byproducts: Dinitro-p-toluidine isomers can form under harsh nitration conditions.

The presence of these impurities can lead to the formation of difficult-to-remove byproducts in subsequent synthetic steps. Of particular concern in pharmaceutical synthesis is the potential for genotoxicity. Some nitroaromatic compounds have been shown to be mutagenic, and regulatory agencies have stringent limits on their presence in APIs.[6][7] Therefore, robust analytical methods are required to quantify these impurities.

Experimental Protocol 1: HPLC-UV Method for Purity Assay and Isomer Quantification

This protocol describes a reliable reverse-phase HPLC method for the routine quality control of 4-methyl-2-nitroaniline.

-